6-Methyl-4,9-dihydro-3H-beta-carboline

Cytochrome P450 2E1 Drug metabolism β-Carboline alkaloid binding

6-Methyl-4,9-dihydro-3H-beta-carboline (CAS 67396-94-5) is a tricyclic dihydro-β-carboline alkaloid bearing a single methyl substituent at the 6-position of the indole A-ring. Unlike the fully aromatic β-carbolines (e.g., harmane, harmine) or the 1-methyl positional isomer harmalan, this compound features a partially saturated C-ring (4,9-dihydro) combined with a regiospecific A-ring methyl group, a substitution pattern that is underrepresented in the natural alkaloid pool and offers distinct physicochemical properties relevant to CNS receptor pharmacology and cytochrome P450 enzyme interaction studies.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 67396-94-5
Cat. No. B14475636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,9-dihydro-3H-beta-carboline
CAS67396-94-5
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCN=C3
InChIInChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3
InChIKeyARDYRRRGELAPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4,9-dihydro-3H-beta-carboline (CAS 67396-94-5): A Regiospecifically Substituted Dihydro-β-Carboline Scaffold for CNS Target and CYP Interaction Studies


6-Methyl-4,9-dihydro-3H-beta-carboline (CAS 67396-94-5) is a tricyclic dihydro-β-carboline alkaloid bearing a single methyl substituent at the 6-position of the indole A-ring . Unlike the fully aromatic β-carbolines (e.g., harmane, harmine) or the 1-methyl positional isomer harmalan, this compound features a partially saturated C-ring (4,9-dihydro) combined with a regiospecific A-ring methyl group, a substitution pattern that is underrepresented in the natural alkaloid pool and offers distinct physicochemical properties relevant to CNS receptor pharmacology and cytochrome P450 enzyme interaction studies [1].

Why 6-Methyl-4,9-dihydro-3H-beta-carboline Cannot Be Replaced by Harmalan, Harmane, or Other Common β-Carboline Analogs


Within the β-carboline family, small variations in substitution position and ring saturation produce profound shifts in target engagement, as demonstrated by systematic SAR studies across GABA_A/BzR subtypes, imidazoline I_2 binding sites, and cytochrome P450 enzymes [1][2]. The 6-methyl substitution pattern directs the methyl group into a different region of the receptor pharmacophore compared to the 1-methyl isomer harmalan, while the dihydro oxidation state alters molecular planarity, pKa of the imine nitrogen, and DNA intercalation propensity relative to fully aromatic congeners [3]. Generic substitution with a more common analog (e.g., harmine, harmaline) therefore risks targeting an entirely different biological profile.

Quantitative Differentiation Evidence: 6-Methyl-4,9-dihydro-3H-beta-carboline vs. Structural Analogs


CYP2E1 Binding Affinity: 6-Methyl Substitution Reduces Affinity ~10-Fold Relative to Norharman

In displacement experiments using [3H]norharman binding to rat liver microsomal CYP2E1, 6-methyl-β-carboline (6-methyl-BC) exhibited approximately 10-fold lower affinity compared to the parent compound norharman, with a low-affinity site Ki of ~500 nM [1]. This contrasts with norharman itself, which binds to CYP2E1 with a high-affinity Kd of 20.86 nM [1]. The substantially reduced CYP2E1 affinity distinguishes 6-methyl-β-carboline from norharman and indicates that A-ring methylation at position 6 sterically or electronically disfavors the high-affinity binding mode.

Cytochrome P450 2E1 Drug metabolism β-Carboline alkaloid binding

Regiospecific GABAA/BzR Subtype Selectivity: 6-Position Substituents Probe the LDi Extracellular Domain

A comprehensive SAR study of 44 β-carbolines with substituents at the 3-, 4-, 6-, and 7-positions across five recombinant GABAA/BzR subtypes (α1–3,5,6β3γ2) established that substituents at the 6-position project into the LDi (extracellular domain) lipophilic pocket, which is larger in the α1 subtype than in α2, α3, or α5 [1][2]. Ligands bearing 6-substituents displayed enhanced α1 subtype selectivity; the most selective ligand (WYS8, a 6-acetylenyl-βCCt) achieved 100-fold selectivity for α1 over other subtypes [2]. While quantitative Ki data for the specific 6-methyl-4,9-dihydro congener were not extracted, the pharmacophore model demonstrates that 6-substitution is a critical determinant of α1-selectivity, a property absent in 1-substituted analogs such as harmalan.

GABAA receptor Benzodiazepine binding site Subtype selectivity α1-preferring ligands

Dihydro Oxidation State Modulates DNA Intercalation Propensity Relative to Fully Aromatic β-Carbolines

The 4,9-dihydro oxidation state of 6-methyl-4,9-dihydro-3H-beta-carboline reduces molecular planarity compared to fully aromatic β-carbolines such as harmine and harmane. SAR studies on β-carboline DNA intercalation have demonstrated that aromatic planarity is a key determinant of DNA binding affinity, with fully aromatic congeners exhibiting stronger intercalation [1]. Position-9 substitution was shown to reinforce DNA intercalating ability, implying that the partially saturated C-ring in dihydro derivatives attenuates this interaction [1]. This differential planarity provides a tunable parameter for applications where reduced DNA affinity is desirable (e.g., avoiding genotoxicity in neuropharmacology) versus applications requiring strong DNA targeting (e.g., anticancer agent development).

DNA intercalation Planarity Anticancer mechanism

Positional Isomerism: 6-Methyl vs. 1-Methyl (Harmalan) Yields Distinct Antiviral and Imidazoline Receptor Profiles

The 1-methyl positional isomer, harmalan (1-methyl-4,9-dihydro-3H-beta-carboline), demonstrates potent in vivo anti-TMV activity with inactivation, curative, and protection rates of 62.3%, 55.1%, and 60.3% at 500 μg/mL, significantly exceeding ribavirin (37.4–38.5%) [1]. Harmalan also exhibits nanomolar affinity for both type 1 and type 2 imidazoline binding sites [2]. The shift of the methyl group from position 1 (harmalan) to position 6 (target compound) alters the electrostatic and steric environment of the imine nitrogen (N-2), which is expected to affect both its protonation state and its ability to engage the imidazoline receptor pharmacophore. While direct comparative data between these two isomers are not available, class-level SAR indicates that the substitution position on the β-carboline scaffold is a primary determinant of receptor subtype selectivity [3].

Positional isomer comparison Imidazoline I2 receptor Anti-TMV activity

6-Methyl Group Contributes to Antifungal Pharmacophore: Evidence from 6-Methyl-β-carbolin-2-ium Congeners

In a series of 2-aryl-6-methyl-3,4-dihydro-β-carbolin-2-iums, the presence of the 6-methyl substituent significantly modulated antifungal activity against phytopathogenic fungi, with compound 6-2 achieving an average IC50 of 12.3 μM across all test strains and IC50 values as low as 2.67 μM against F. solani, superior to the commercial fungicide thiabendazole (IC50 = 9.30 μM) [1]. The SAR analysis demonstrated that the 6-Me group increases activity against Fusarium oxysporum f. sp. cucumerinum, F. oxysporum f. sp. vasinfectum, and F. oxysporum sp. niveum (6-1 vs. 6-34, P < 0.05) [1]. While the target compound (neutral dihydro base) differs from the quaternary 2-arylium salts tested, the 6-methyl A-ring substitution is a validated fungicidal pharmacophoric element.

Antifungal activity Structure-activity relationship Fusarium solani

Optimal Research and Industrial Use Cases for 6-Methyl-4,9-dihydro-3H-beta-carboline Based on Verified Differentiation Evidence


CYP2E1 Probe Selectivity Studies Using 6-Methyl- vs. Norharman Binding Differential

The ~10-fold weaker CYP2E1 binding of 6-methyl-β-carboline relative to norharman [1] positions this compound as a selectivity control for probing the steric requirements of the CYP2E1 norharman-binding site. Researchers investigating ethanol-inducible CYP2E1 pharmacology can use this compound to differentiate high-affinity norharman-site ligands from compounds that engage alternative microsomal binding sites, as the 6-methyl substituent selectively disrupts the high-affinity interaction while retaining low-affinity site binding.

GABAA Receptor α1 Subtype Pharmacophore Mapping with 6-Position Probes

Based on the established CoMFA pharmacophore model showing that 6-position substituents access the α1-enlarged LDi extracellular pocket [1], 6-methyl-4,9-dihydro-3H-beta-carboline serves as a minimal-volume 6-substituted probe for GABAA/BzR subtype selectivity studies. Its methyl group provides a defined steric and lipophilic footprint for mapping the LDi pocket dimensions without the conformational flexibility of larger 6-alkynyl or 6-aryl substituents, offering a baseline for computational docking and receptor occupancy experiments.

Antifungal Lead Fragment Development Leveraging the 6-Methyl Pharmacophore

The 6-methyl group on the dihydro-β-carboline scaffold has been validated in a 2-arylium congener series as a significant contributor to antifungal activity against Fusarium spp., with derivatives achieving IC50 values superior to thiabendazole [1]. 6-Methyl-4,9-dihydro-3H-beta-carboline can serve as a synthetic intermediate or core fragment for generating focused libraries of 6-methyl-bearing antifungal candidates, where the neutral dihydro base permits modular N-2 functionalization to explore quaternization-dependent potency enhancements.

Positional Isomer Comparator for Imidazoline Receptor and Anti-TMV Mechanism Studies

Given that the 1-methyl positional isomer harmalan exhibits nanomolar imidazoline I1/I2 receptor affinity and potent anti-TMV activity (62–64% at 500 μg/mL vs. ribavirin 37–39%) [1][2], while the 6-methyl isomer remains uncharacterized in these assays, 6-methyl-4,9-dihydro-3H-beta-carboline is an essential comparator compound for dissecting the positional requirements of β-carboline–imidazoline receptor interactions and plant antiviral mechanisms. Procurement of both isomers enables direct head-to-head SAR studies that cannot be conducted with either compound alone.

Quote Request

Request a Quote for 6-Methyl-4,9-dihydro-3H-beta-carboline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.